molecular formula C20H19ClN4O4S B298821 1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide

Cat. No. B298821
M. Wt: 446.9 g/mol
InChI Key: JWSGFEDNZLBREN-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 reduces the production of pro-inflammatory cytokines, which helps to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activation of T cells, which are a key component of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 for lab experiments is its specificity. It targets a specific enzyme, Janus kinases, which makes it easier to study its effects in isolation. However, one of the limitations of CP-690,550 is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CP-690,550. One area of interest is the development of more specific and potent Janus kinase inhibitors. Another area of interest is the exploration of the potential therapeutic effects of CP-690,550 in other autoimmune diseases. Additionally, there is interest in studying the effects of CP-690,550 in combination with other drugs, to determine if it can enhance their therapeutic effects.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-(cyanomethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with pyrrolidinecarbohydrazide to yield CP-690,550.

Scientific Research Applications

CP-690,550 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H19ClN4O4S/c21-16-5-9-18(10-6-16)30(27,28)25-12-1-2-19(25)20(26)24-23-14-15-3-7-17(8-4-15)29-13-11-22/h3-10,14,19H,1-2,12-13H2,(H,24,26)/b23-14+

InChI Key

JWSGFEDNZLBREN-OEAKJJBVSA-N

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC#N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC#N

Origin of Product

United States

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